![molecular formula C24H19N3O5S B1233317 Piroxicam cinnamate CAS No. 87234-24-0](/img/structure/B1233317.png)
Piroxicam cinnamate
Übersicht
Beschreibung
Piroxicam cinnamate, also known as Cinnoxicam, is a cyclooxygenase (COX) inhibitor with anti-inflammatory activity . It is stable under gastric conditions and can be used for research into inflammatory-degenerative osteoarticular diseases, rheumatic disorders, and varicocele (VC) associated oligoasthenospermia .
Synthesis Analysis
The synthesis of Piroxicam cinnamate involves the use of cinnamic acid derivatives . These cinnamates are reactive to ultraviolet (UV) light, and polymers based on these acids exhibit unique properties . The [2 2] cycloaddition reaction of cinnamate can also be used to obtain truxillic and truxinic acids with excellent symmetry .Molecular Structure Analysis
Piroxicam cinnamate has a molecular formula of C24H19N3O5S and a molecular weight of 461.49 . It is a complex molecule with a structure that includes a benzothiazine ring, a pyridine ring, and a cinnamate ester .Chemical Reactions Analysis
The thermal decomposition of Piroxicam has been studied using thermogravimetry and differential scanning calorimetry . The gaseous products generated by thermal decomposition were characterized with thermogravimetric analysis coupled with Fourier transform infrared spectroscopy .Physical And Chemical Properties Analysis
Piroxicam cinnamate is a mechanochromic compound, changing from a crystalline anhydrate colorless form to a charged yellow amorphous molecule . It has a pKa of 6.3 in solution (2:1 dioxane:water) .Wissenschaftliche Forschungsanwendungen
Enhanced Anti-Inflammatory Activity and Gastroprotection
Piroxicam cinnamate, as a prodrug of piroxicam, shows improved anti-inflammatory activity and reduced ulcerogenicity. A study demonstrated that the cinnamic acid ester prodrug of piroxicam exhibited a 75% inhibition of rat paw edema compared to 56% for the parent piroxicam. This prodrug also showed a significant reduction in ulcerogenicity with an ulcer index of 0.67, as opposed to 2.67 for piroxicam, indicating its potential for better gastrointestinal tolerability (Redasani, Shinde, & Surana, 2014).
Novel Formulation Approaches
Research has focused on developing alternative delivery systems for piroxicam to enhance its bioavailability and reduce side effects. For instance, a study on piroxicam-loaded transethosomal gel explored its preparation, optimization, and ex vivo assessment. This formulation aimed to improve drug retention in the skin and drug permeation while reducing systemic side effects, showcasing a potential for enhanced topical application (Garg et al., 2016).
Electrochemical Monitoring
A carbon ionic liquid electrode was developed for the sensitive electrochemical monitoring of piroxicam. This approach provides a rapid and sensitive method for determining piroxicam concentration, useful in clinical and pharmacological studies (Ghobadpour, Farjami, & Fasihi, 2018).
Nanocrystal Technology
Nanocrystal technology has been applied to piroxicam to enhance its dissolution rate and saturation solubility. This approach involved preparing nanocrystal orally disintegrating tablets (ODT) to improve piroxicam’s water solubility and oral bioavailability, demonstrating the role of nanotechnology in drug formulation (Lai et al., 2014).
Potential in Cancer Treatment
Piroxicam has also been studied for its potential in cancer treatment. For example, its combination with cisplatin showed marked tumor growth inhibition and extended survival in mouse models of mesothelioma. This suggests that piroxicam could be effective in enhancing the cytotoxicity of chemotherapeutic agents in cancer therapy (Spugnini et al., 2006).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[2-methyl-1,1-dioxo-3-(pyridin-2-ylcarbamoyl)-1λ6,2-benzothiazin-4-yl] (E)-3-phenylprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O5S/c1-27-22(24(29)26-20-13-7-8-16-25-20)23(18-11-5-6-12-19(18)33(27,30)31)32-21(28)15-14-17-9-3-2-4-10-17/h2-16H,1H3,(H,25,26,29)/b15-14+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPUVGQIASQNZET-CCEZHUSRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C2=CC=CC=C2S1(=O)=O)OC(=O)C=CC3=CC=CC=C3)C(=O)NC4=CC=CC=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C2=CC=CC=C2S1(=O)=O)OC(=O)/C=C/C3=CC=CC=C3)C(=O)NC4=CC=CC=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10236212 | |
Record name | Piroxicam cinnamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10236212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Piroxicam cinnamate | |
CAS RN |
87234-24-0 | |
Record name | Piroxicam cinnamate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087234240 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piroxicam cinnamate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15883 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Piroxicam cinnamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10236212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-1,1-dioxido-3-(pyridin-2-ylcarbamoyl)-2H-1,2-benzothiazin-4-yl (2E)-3-phenylprop-2-enoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PIROXICAM CINNAMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7E8Q32N75N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.